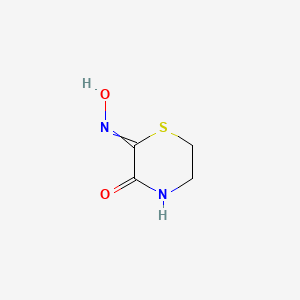

2-(Hydroxyimino)thiomorpholin-3-one

説明

特性

CAS番号 |

51546-48-6 |

|---|---|

分子式 |

C4H6N2O2S |

分子量 |

146.17 g/mol |

IUPAC名 |

2-hydroxyiminothiomorpholin-3-one |

InChI |

InChI=1S/C4H6N2O2S/c7-3-4(6-8)9-2-1-5-3/h8H,1-2H2,(H,5,7) |

InChIキー |

ITYCYKLXTLAVTD-UHFFFAOYSA-N |

正規SMILES |

C1CSC(=NO)C(=O)N1 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares 2-(hydroxyimino)thiomorpholin-3-one with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Structural Analogues

Physicochemical and Reactivity Comparisons

Hydrogen-Bonding Capacity: The hydroxyimino group in this compound enables strong O–H···N hydrogen bonds, as observed in crystal structures of analogous compounds (e.g., ). This contrasts with 2-phenylthiomorpholin-3-one, which lacks such interactions, leading to differences in solubility and crystal packing . In Cefdinir-related impurities, the (Z)-hydroxyimino configuration enhances stability against hydrolysis compared to (E)-isomers, critical for maintaining antibiotic efficacy .

Tautomerism and Stability: The hydroxyimino group in this compound may undergo tautomerism between oxime and nitroso forms, a feature absent in non-imino analogs like 2-phenylthiomorpholin-3-one. This tautomerism could influence metabolic stability in pharmaceutical contexts . Risperidone impurities (EP) highlight the significance of E/Z isomerism in hydroxyimino-containing drugs, where configuration affects binding to dopamine receptors and toxicity profiles .

This contrasts with electron-donating substituents (e.g., phenyl in 2-phenylthiomorpholin-3-one), which may stabilize the ring against nucleophilic attack .

Q & A

Basic: What are the recommended synthetic methodologies for 2-(hydroxyimino)thiomorpholin-3-one, and how can reaction conditions be optimized?

Synthesis of this compound typically involves multi-step reactions, including cyclization and hydroxyimino group introduction. Key considerations:

- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are preferred for their ability to stabilize intermediates and enhance reaction rates .

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) are often used to facilitate imine formation or cyclization .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) is effective for isolating the product from byproducts .

- Yield optimization : Reaction monitoring via thin-layer chromatography (TLC) and stoichiometric control of reagents (e.g., hydroxyamine derivatives) can mitigate side reactions .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray crystallography : Resolve molecular geometry and hydrogen-bonding networks. For example, planar hydroxyimino groups form O—H⋯N interactions stabilizing crystal packing . Software like SHELXL (for refinement) and SHELXS (for structure solution) are standard tools .

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry; hydroxyimino protons appear as broad singlets near δ 10-12 ppm .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Basic: What safety protocols are essential when handling this compound in the laboratory?

- GHS hazards : Classified as a skin irritant (Category 1B) and flammable liquid (Category 4). Use PPE (gloves, goggles) and work in a fume hood .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

Advanced: How can reaction mechanisms involving the hydroxyimino group in thiomorpholin-3-one derivatives be elucidated?

- Kinetic studies : Monitor reaction progress via UV-Vis spectroscopy to identify rate-determining steps (e.g., imine tautomerization) .

- Computational modeling : Density Functional Theory (DFT) calculations predict transition states and electronic effects of substituents on reactivity .

- Isotopic labeling : ¹⁵N-labeled hydroxyimino groups help track proton transfer pathways in NMR studies .

Advanced: What strategies address crystallographic challenges in resolving the structure of this compound?

- Twinned data refinement : Use SHELXL’s TWIN command to model pseudo-merohedral twinning, common in planar molecules .

- Hydrogen bonding analysis : Identify O—H⋯N and C—H⋯O interactions via Hirshfeld surface analysis to validate packing motifs .

- High-resolution data : Collect synchrotron radiation data (λ < 1 Å) to improve accuracy for light atoms (e.g., oxygen, nitrogen) .

Advanced: How does the hydroxyimino moiety influence the bioactivity of thiomorpholin-3-one derivatives?

- Structure-activity relationships (SAR) : The hydroxyimino group enhances hydrogen-bonding with biological targets (e.g., enzymes or receptors). For example, similar compounds exhibit antimicrobial activity via binding to bacterial DNA gyrase .

- Metabolic stability : Hydroxyimino groups may undergo oxidation to nitroso intermediates, requiring stability assays in simulated physiological conditions .

Advanced: What are the degradation pathways of this compound under varying pH and temperature conditions?

- Acidic conditions : Protonation of the hydroxyimino group leads to hydrolysis, forming thiomorpholin-3-one and hydroxylamine .

- Alkaline conditions : Base-catalyzed oxidation generates nitroso derivatives, detectable via HPLC with UV detection (λ = 254 nm) .

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C, with mass loss corresponding to CO and NH₃ release .

Advanced: How can impurities in this compound synthesis be identified and quantified?

- HPLC methods : Use C18 columns (mobile phase: acetonitrile/water + 0.1% formic acid) to separate hydroxyimino tautomers and byproducts .

- LC-MS/MS : Detect trace impurities (e.g., unreacted thiomorpholin-3-one) with a limit of quantification (LOQ) < 0.1% .

- Reference standards : Synthesize or procure certified impurities (e.g., decarboxylated analogs) for calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。